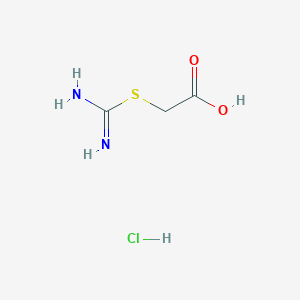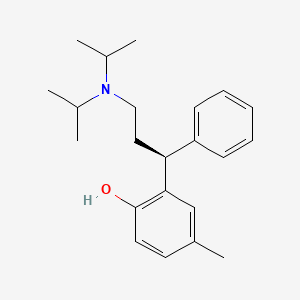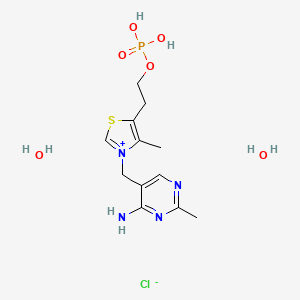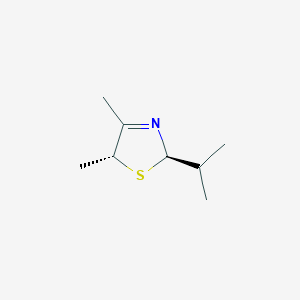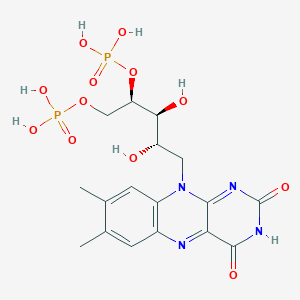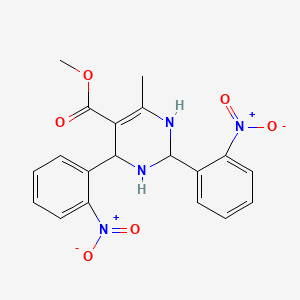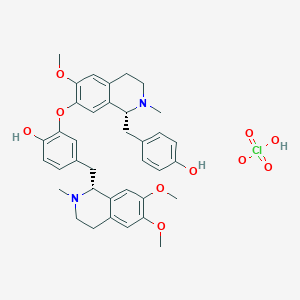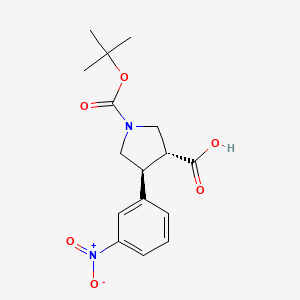
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a pyrrolidine ring and a nitrophenyl group makes it a versatile building block for complex chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Catalysts and solvents are chosen to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aminophenyl derivatives.
Scientific Research Applications
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be measured to study enzyme activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid: The nitro group is positioned differently, which can affect the compound’s reactivity and interactions.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid: The nitro group is in a different position, leading to variations in chemical behavior.
Uniqueness: : The unique positioning of the nitrophenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid imparts distinct reactivity and interaction profiles, making it particularly valuable in specific synthetic and research applications.
Properties
CAS No. |
959577-50-5 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
PNIVAHKGWKAAIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Synonyms |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; Trans-1-Boc-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(3-nitrophenyl)-3-pyrrolidinecarboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



